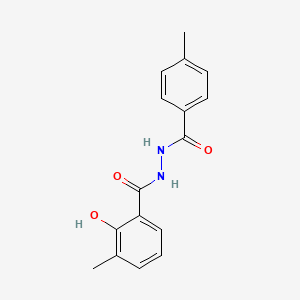
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-chlorophenoxy)acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPCA is a selective antagonist of the dopamine D2 receptor and has been shown to exhibit promising results in the treatment of various neurological disorders.
Wirkmechanismus
CPCA acts as a selective antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. By blocking the dopamine D2 receptor, CPCA inhibits the activity of dopamine, a neurotransmitter that is involved in the regulation of mood, behavior, and movement.
Biochemical and Physiological Effects:
CPCA has been shown to exhibit potent antipsychotic effects in animal models of schizophrenia. It has also been shown to improve motor function in animal models of Parkinson's disease. Additionally, CPCA has been found to reduce drug-seeking behavior in animal models of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPCA in lab experiments is its selectivity for the dopamine D2 receptor, which allows for more targeted and specific studies. However, one limitation of using CPCA is its relatively low solubility in water, which can make it difficult to administer and study in vivo.
Zukünftige Richtungen
There are several future directions for the study of CPCA. One potential area of research is the development of more efficient synthesis methods for CPCA. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of CPCA in various neurological disorders. Finally, there is a need for more studies to investigate the potential side effects and safety of CPCA in humans.
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-chlorophenoxy)acetamide, or CPCA, is a chemical compound that has shown promising results in the treatment of various neurological disorders. Its selective antagonist activity on the dopamine D2 receptor has been found to exhibit potent antipsychotic effects, improve motor function, and reduce drug-seeking behavior. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential therapeutic applications and safety in humans.
Synthesemethoden
The synthesis of CPCA involves the reaction of 4-chloro-2,5-dimethoxyaniline with 3-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain pure CPCA.
Wissenschaftliche Forschungsanwendungen
CPCA has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, Parkinson's disease, and drug addiction. Studies have shown that CPCA exhibits potent antipsychotic effects by selectively blocking the dopamine D2 receptor, which is implicated in the pathophysiology of schizophrenia.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4/c1-21-14-8-13(15(22-2)7-12(14)18)19-16(20)9-23-11-5-3-4-10(17)6-11/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCDPPLANTZXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)COC2=CC(=CC=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-chlorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5756811.png)
hydrazone](/img/structure/B5756817.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-methylthiourea](/img/structure/B5756837.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5756847.png)

![N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5756863.png)




![4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5756903.png)